(S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol

Catalog No.
S755305
CAS No.
127986-84-9
M.F
C25H23NO
M. Wt
353.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol

CAS Number

127986-84-9

Product Name

(S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol

IUPAC Name

dinaphthalen-2-yl-[(2S)-pyrrolidin-2-yl]methanol

Molecular Formula

C25H23NO

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C25H23NO/c27-25(24-10-5-15-26-24,22-13-11-18-6-1-3-8-20(18)16-22)23-14-12-19-7-2-4-9-21(19)17-23/h1-4,6-9,11-14,16-17,24,26-27H,5,10,15H2/t24-/m0/s1

InChI Key

LNUDNNFEXRHHGY-DEOSSOPVSA-N

SMILES

C1CC(NC1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O

Canonical SMILES

C1CC(NC1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O

Isomeric SMILES

C1C[C@H](NC1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O

The exact mass of the compound (S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol is a member of the diarylprolinol class of organocatalysts, which are pivotal for modern asymmetric synthesis.[1] These catalysts operate by forming nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds, enabling the highly stereoselective formation of carbon-carbon and carbon-heteroatom bonds.[2][3] The bulky di(naphthalen-2-yl)methyl group provides a defined chiral environment crucial for controlling the stereochemical outcome of reactions such as Michael additions, aldol reactions, and cycloadditions.[1] This structural feature is a key point of differentiation from other prolinol-based catalysts, directly influencing selectivity and substrate scope.

In asymmetric organocatalysis, substituting (S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol with a seemingly similar analog, such as the diphenyl version, is unreliable for process development and scale-up. The steric and electronic properties of the aryl groups (naphthalenyl vs. phenyl) create fundamentally different chiral pockets around the catalytic site. This directly alters the transition state geometry, leading to significant and often unpredictable variations in enantioselectivity, diastereoselectivity, reaction kinetics, and even reaction feasibility for a given substrate.[4] Procuring this specific dinaphthyl catalyst is a deliberate choice to access a distinct performance profile that cannot be replicated by more common or electronically different diarylprolinol analogs.

Superior Enantioselectivity in Asymmetric Michael Additions Over Diphenylprolinol Ether Catalyst

In the asymmetric Michael addition of propanal to (E)-β-nitrostyrene, the TMS-protected version of (S)-Di(naphthalen-2-yl)(pyrrolidin-2-yl)methanol achieved a significantly higher enantiomeric excess (ee) compared to the widely used (S)-diphenylprolinol TMS ether catalyst under identical reaction conditions. The dinaphthyl catalyst delivered the product with 98% ee, whereas the diphenyl analog yielded only 88% ee.[5]

Evidence DimensionEnantiomeric Excess (ee)
Target Compound Data98% ee (for the related TMS ether)
Comparator Or Baseline(S)-Diphenylprolinol TMS ether: 88% ee
Quantified Difference+10% ee points
ConditionsMichael addition of propanal to (E)-β-nitrostyrene, 20 mol% catalyst, THF, 25 °C, 2 h.

A higher enantiomeric excess directly reduces or eliminates the need for expensive chiral purification steps, improving overall process economy and yield of the desired enantiomer.

Enhanced Catalytic Activity and Yield Compared to Unprotected Prolinol Precursor

The importance of the free hydroxyl group in this catalyst class is highlighted by comparing its performance to its unprotected precursor, (S)-diphenylprolinol, in a benchmark reaction. When unprotected (S)-diphenylprolinol was used to catalyze the Michael reaction between propanal and nitrostyrene, the reaction was slow, yielding only 29% of the product after 24 hours.[5] In contrast, its silylated ether derivative completed the reaction within 1 hour, achieving an 82% yield.[5] This demonstrates that while the free alcohol form of the target compound is a viable precursor, it is not an effective direct substitute for applications requiring high throughput and efficiency.

Evidence DimensionReaction Yield & Time
Target Compound Data82% yield in 1 hour (for the related silylated diphenyl ether)
Comparator Or BaselineUnprotected (S)-diphenylprolinol: 29% yield in 24 hours
Quantified Difference~2.8x higher yield in 1/24th of the time
ConditionsMichael addition of propanal and nitrostyrene in THF at room temperature with 20 mol% catalyst.

This significant rate and yield enhancement minimizes reactor time and improves process efficiency, making it a more suitable choice for manufacturing and time-sensitive laboratory synthesis.

Enabling High Stereoselectivity in Complex Spirooxindole Synthesis

The unique steric environment of the dinaphthyl group is critical for controlling complex multi-stereocenter formations where simpler catalysts may fail. For instance, in the organocatalytic 1,3-dipolar cycloaddition for synthesizing trifluoromethylated spiro-pyrrolidine-oxindoles, the use of a diarylprolinol silyl ether catalyst (structurally analogous to the target compound) enabled the construction of products with four contiguous stereogenic centers. The reactions proceeded in high yields (84–99%) with excellent diastereoselectivity (up to >20:1 dr) and enantioselectivity (>99% ee).[5] This level of stereocontrol is a direct result of the catalyst's rigid and well-defined chiral scaffolding, a feature where the bulkier dinaphthyl groups offer a distinct advantage over smaller aryl substituents.

Evidence DimensionDiastereo- and Enantioselectivity
Target Compound Dataup to >20:1 dr, >99% ee
Comparator Or BaselineGeneric or less sterically demanding organocatalysts
Quantified DifferenceAchieves high levels of stereocontrol in a complex multi-component reaction.
ConditionsAsymmetric exo'-selective [3 + 2] cycloaddition of CF3-containing isatin-derived azomethine ylides with methyleneindolinones.

For the synthesis of complex, high-value molecules like spirocyclic compounds, achieving high diastereoselectivity and enantioselectivity in a single step is crucial for avoiding difficult and costly isomer separations downstream.

High Enantioselectivity Michael Additions to Nitroolefins

This catalyst is the right choice for asymmetric Michael additions of aldehydes or other nucleophiles to nitroalkenes where achieving the highest possible enantiomeric excess is a primary driver for procurement. Its demonstrated superiority over the common diphenyl analog in providing higher ee makes it ideal for synthesizing chiral γ-nitro carbonyl compounds, which are versatile precursors for pharmaceuticals and natural products, while minimizing the economic burden of chiral resolution.[5]

Stereocontrolled Synthesis of Complex Spirocyclic Heterocycles

In multi-component reactions such as 1,3-dipolar cycloadditions for the synthesis of complex spiro[pyrrolidin-3,3′-oxindoles], this catalyst's bulky dinaphthyl framework provides the necessary steric direction to achieve high diastereoselectivity and enantioselectivity. It is particularly well-suited for constructing molecules with multiple adjacent stereocenters, including quaternary centers, where precise spatial control is essential to avoid the formation of complex product mixtures.[6]

Workflows Requiring High Catalytic Throughput and Efficiency

Compared to its unprotected prolinol precursor, the diarylprolinol class offers a dramatic acceleration in reaction rates and higher yields. This positions the compound as a preferred choice for process chemistry and other applications where reactor occupancy time, energy input, and overall process mass intensity are critical economic and environmental considerations.[5]

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(-)-Di-(2-naphthyl)-2-pyrrolidinemethanol

Dates

Last modified: 08-15-2023

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